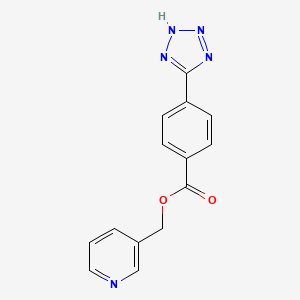
(Pyridin-3-yl)methyl 4-(2H-tetrazol-5-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pyridin-3-yl)methyl 4-(2H-tetrazol-5-yl)benzoate is a compound that features a pyridine ring, a tetrazole ring, and a benzoate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and tetrazole rings in its structure suggests it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methyl 4-(2H-tetrazol-5-yl)benzoate typically involves the formation of the tetrazole ring followed by esterification. One common method involves the reaction of 4-(2H-tetrazol-5-yl)benzoic acid with (Pyridin-3-yl)methanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Pyridin-3-yl)methyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amino-tetrazole derivatives.
Substitution: 4-(2H-tetrazol-5-yl)benzoic acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Pyridin-3-yl)methyl 4-(2H-tetrazol-5-yl)benzoate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The tetrazole ring is known to mimic carboxylic acids, making it useful in the development of enzyme inhibitors and receptor antagonists. Additionally, the pyridine ring can enhance the compound’s ability to interact with biological targets .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its unique structure allows for the design of materials with tailored functionalities .
Mécanisme D'action
The mechanism of action of (Pyridin-3-yl)methyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. The pyridine ring can further enhance binding affinity through π-π interactions or hydrogen bonding with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Pyridin-4-yl)methyl 4-(2H-tetrazol-5-yl)benzoate
- (Pyridin-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate
- 4-(2H-tetrazol-5-yl)benzoic acid
Uniqueness
(Pyridin-3-yl)methyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its 2- and 4-substituted counterparts .
Propriétés
Numéro CAS |
651769-46-9 |
|---|---|
Formule moléculaire |
C14H11N5O2 |
Poids moléculaire |
281.27 g/mol |
Nom IUPAC |
pyridin-3-ylmethyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C14H11N5O2/c20-14(21-9-10-2-1-7-15-8-10)12-5-3-11(4-6-12)13-16-18-19-17-13/h1-8H,9H2,(H,16,17,18,19) |
Clé InChI |
OPQBBINKKMLOOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)COC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B15159451.png)
![2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine](/img/structure/B15159467.png)
![1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B15159475.png)
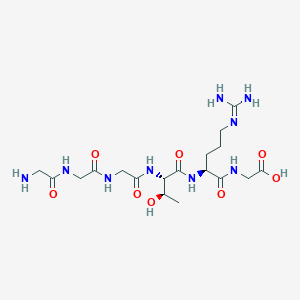
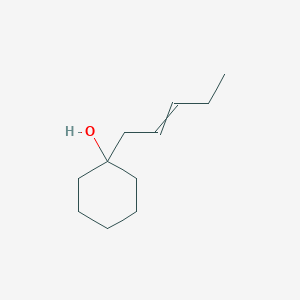
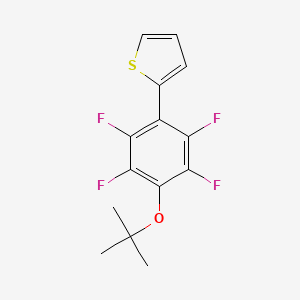
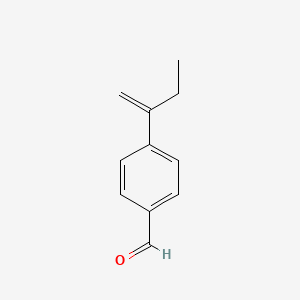
![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)

![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)
![Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate](/img/structure/B15159542.png)
![4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one](/img/structure/B15159548.png)
